3H-Pyrrolo[2,3-B]pyridine
Overview
Description
3H-Pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-B]pyridine typically involves the construction of the pyrrole ring followed by the formation of the pyridine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolo[2,3-B]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. These methods may include catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with halogenation, nitration, and sulfonation being typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated pyrrolo[2,3-B]pyridine derivatives, while oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
3H-Pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[2,3-C]pyridine
- Pyrrolo[3,4-B]pyridine
- Pyrrolo[2,3-D]pyrimidine
Uniqueness
3H-Pyrrolo[2,3-B]pyridine is unique due to its specific ring fusion and electronic properties, which confer distinct biological activities compared to other similar compounds. Its ability to selectively inhibit certain enzymes and receptors makes it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
3H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4-5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVPEPQLLRCIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596010 | |
Record name | 3H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-66-9 | |
Record name | 3H-Pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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